Verdiperstat

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

a myeloperoxidase inhibito

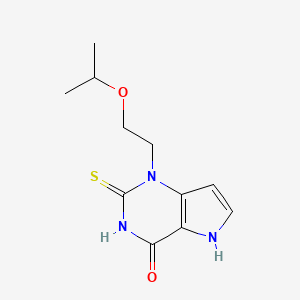

Structure

3D Structure

Properties

IUPAC Name |

1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJCUZCRPIMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890655-80-8 | |

| Record name | Verdiperstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verdiperstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 890655-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERDIPERSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verdiperstat's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verdiperstat (BHV-3241) is a first-in-class, orally bioavailable, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO), an enzyme central to the propagation of neuroinflammation and oxidative stress in neurodegenerative diseases. By selectively targeting MPO, this compound aims to mitigate the downstream cascade of cellular damage, offering a potential therapeutic strategy for conditions such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction to Myeloperoxidase in Neuroinflammation

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly expressed in neutrophils and, to a lesser extent, in microglia, the resident immune cells of the central nervous system (CNS).[1] In response to inflammatory stimuli, these cells become activated and release MPO into the extracellular space. MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[2] While essential for pathogen defense, chronic MPO activity in the CNS leads to a self-perpetuating cycle of oxidative stress and neuroinflammation, contributing to neuronal damage and death.[3]

This compound's Core Mechanism: Myeloperoxidase Inhibition

This compound acts as a potent and irreversible inhibitor of MPO.[4] This inhibition is the cornerstone of its therapeutic potential in neuroinflammatory conditions.

Biochemical and Cellular Potency

This compound has demonstrated significant inhibitory activity against MPO in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Assay Type | IC50 Value | Reference |

| Biochemical Assay | 630 nM | [5] |

| Cellular Assay (PMA-activated human neutrophils) | 88 nM | [5] |

Downstream Effects of MPO Inhibition by this compound

By inhibiting MPO, this compound effectively curtails the production of hypochlorous acid and other reactive oxygen species. This has several critical downstream consequences for neuronal health.

Reduction of Oxidative Stress

The primary consequence of MPO inhibition is a significant reduction in oxidative stress. Preclinical studies have shown that treatment with this compound leads to a notable decrease in ROS levels in neuronal cell models.[6] While specific quantitative data on the percentage of ROS reduction directly attributed to this compound is still emerging, the potent MPO inhibition strongly suggests a substantial impact on the oxidative environment surrounding neurons.

Attenuation of Neuroinflammation

Neuroinflammation is characterized by the activation of microglia and the release of pro-inflammatory cytokines. While direct evidence of this compound's effect on specific cytokine levels such as TNF-α, IL-1β, and IL-6 is not yet extensively published, its ability to reduce microglial activation, as evidenced by PET imaging, indicates a dampening of the inflammatory cascade.

Neuroprotection and Modulation of Apoptotic Pathways

MPO-derived ROS, particularly hypochlorous acid, are known to be directly toxic to neurons and can trigger apoptotic cell death.[3] HOCl can induce apoptosis through the activation of calpains and the rupture of lysosomes, leading to the release of cathepsins.[3] While direct studies on this compound's influence on specific apoptotic markers are limited, its mechanism of reducing HOCl production strongly implies a neuroprotective effect by mitigating the triggers of this apoptotic cascade. This would theoretically involve the preservation of Bcl-2 family protein balance and the prevention of caspase activation.

Visualizing the Mechanism of Action

To elucidate the complex interactions involved in this compound's mechanism of action, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of MPO-Mediated Neuroinflammation

References

- 1. PET imaging of stroke-induced neuroinflammation in mice using [18F]PBR06 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Frontiers | PET Imaging of Neuroinflammation in Alzheimer’s Disease [frontiersin.org]

- 4. neurologylive.com [neurologylive.com]

- 5. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TSPO–PET imaging using [18F]PBR06 is a potential translatable biomarker for treatment response in Huntington’s disease: preclinical evidence with the p75NTR ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Myeloperoxidase Inhibition by Verdiperstat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verdiperstat (formerly known as AZD3241 and BHV-3241) is a first-in-class, orally administered, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO).[1][2][3] MPO is a key enzyme implicated in oxidative stress and neuroinflammation, pathological processes that are central to the progression of several neurodegenerative diseases.[4] Developed by Biohaven Pharmaceuticals after being licensed from AstraZeneca, this compound was investigated as a potential disease-modifying therapy for multiple system atrophy (MSA) and amyotrophic lateral sclerosis (ALS).[2][5] Despite showing target engagement and promising trends in early-phase studies, this compound ultimately failed to demonstrate clinical efficacy in Phase 3 trials for both MSA and ALS.[6][7] This technical guide provides a comprehensive overview of the core scientific and clinical data related to the myeloperoxidase inhibition by this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, key experimental methodologies, and a summary of the clinical trial outcomes.

Introduction to Myeloperoxidase and its Role in Neurodegeneration

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[4] In the central nervous system (CNS), MPO is expressed by activated microglia, the resident immune cells of the brain.[7][8]

The primary function of MPO is to catalyze the production of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[4] While this is a critical component of the innate immune response against pathogens, chronic and excessive MPO activity in the brain contributes to a cycle of neuroinflammation and oxidative stress that can lead to neuronal damage and death.[4][7] This pathological cascade is implicated in a range of neurodegenerative disorders, including Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[4]

By inhibiting MPO, it was hypothesized that the production of cytotoxic oxidants could be reduced, thereby mitigating neuroinflammation and slowing the progression of these devastating diseases.[4]

This compound: A Potent and Irreversible MPO Inhibitor

This compound was developed as a potential therapeutic agent to target this pathological MPO activity.

Mechanism of Action

This compound is a selective and irreversible inhibitor of myeloperoxidase.[5] Its mechanism of action involves binding to the MPO enzyme and permanently inactivating it. This inhibition reduces the catalytic capacity of MPO to produce hypochlorous acid and other reactive species, thereby aiming to decrease oxidative stress and inflammation in the brain.[4]

Pharmacological Properties

This compound exhibits properties that make it a suitable candidate for targeting CNS indications. It is a brain-penetrant molecule, a critical feature for treating neurodegenerative diseases.[3]

| Property | Value | Reference |

| IC₅₀ (MPO inhibition) | 630 nM | [5] |

| Half-life | 2.5 hours | [9] |

Quantitative Data Summary

This section summarizes the key quantitative data from preclinical and clinical studies of this compound.

Pharmacokinetic and Pharmacodynamic Parameters

A population pharmacokinetic (PopPK) model was developed using data from a Phase 1 study in healthy subjects and a Phase 2 study in patients with MSA.[10]

| Parameter | Value | Notes | Reference |

| Apparent Clearance (CL/F) | 63.1 L/h | Interindividual variability: 34.8% | [10] |

| Apparent Central Volume of Distribution (Vc/F) | 121.9 L | Interindividual variability: 44.0% | [10] |

| Effect of High-Fat Meal on Absorption | 69% increase in absorption rate | Indicates food can enhance absorption. | [10] |

Further details on Cmax and Tmax from Phase 1 studies were not publicly available at the time of this report.

Clinical Trial Data

This compound was evaluated in two major Phase 3 clinical trials: the M-STAR trial for Multiple System Atrophy and the HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis.

M-STAR Trial (NCT03952806) in Multiple System Atrophy

| Parameter | This compound (300 mg BID) | This compound (600 mg BID) | Placebo | Reference |

| Number of Patients | Randomized 1:1:1 across three arms | Randomized 1:1:1 across three arms | Randomized 1:1:1 across three arms | [6] |

| Primary Endpoint (Change from baseline on modified UMSARS at Week 48) | Did not statistically differentiate from placebo | Did not statistically differentiate from placebo | - | [11] |

| Phase 2a UMSARS Change (12 weeks) | -3.7 points (SE, 1.2) | -2.6 points (SE, 1.4) | -4.6 points (SE, 1.1) | [6] |

HEALEY ALS Platform Trial (NCT04436510) in Amyotrophic Lateral Sclerosis

| Parameter | This compound (600 mg BID) | Placebo | Reference |

| Number of Patients | 126 | 41 (plus shared placebo from other regimens) | [12] |

| Primary Endpoint (Disease Rate Ratio on ALSFRS-R) | 0.98 (95% Credible Interval: 0.77-1.24) | - | [12] |

| Secondary Endpoints (Survival, Respiratory Function, Muscle Strength) | Did not statistically differentiate from placebo | - | [7] |

Specific biomarker data, including the percentage of MPO inhibition in plasma and changes in oxidative stress markers (e.g., 3-chlorotyrosine) or neurofilament light chain levels from these trials, have not been fully disclosed in publicly available resources. However, Phase 2a data in MSA did show that this compound significantly decreased MPO activity in plasma.[6]

Signaling Pathways and Experimental Workflows

MPO-Mediated Neuroinflammatory Signaling Pathway

Myeloperoxidase plays a central role in the neuroinflammatory cascade within the central nervous system, particularly through its activity in microglia. The following diagram illustrates the key signaling events.

References

- 1. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. neurologylive.com [neurologylive.com]

- 7. Microglia and myeloperoxidase: a deadly partnership in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated activity and microglial expression of myeloperoxidase in demyelinated cerebral cortex in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Healey Center announces results from the HEALEY ALS Platform Trial with this compound [massgeneral.org]

- 11. mdsabstracts.org [mdsabstracts.org]

- 12. This compound in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Verdiperstat and its Impact on Oxidative Stress Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat is an investigational, first-in-class, oral, brain-penetrant, and irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a pivotal enzyme in the innate immune system, predominantly found in neutrophils and activated microglia, the resident immune cells of the central nervous system.[3][4] While crucial for host defense through the generation of potent antimicrobial agents, aberrant or chronic MPO activity is a key driver of pathological oxidative stress and neuroinflammation.[1][5] These processes are implicated in the pathophysiology of numerous neurodegenerative diseases, including Multiple System Atrophy (MSA), Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease.[3][5] This document provides a detailed examination of this compound's mechanism of action, its effects on downstream oxidative stress pathways, and a summary of key preclinical and clinical findings.

Core Mechanism of Action: Myeloperoxidase Inhibition

The primary mechanism of action of this compound is the direct and irreversible inhibition of the myeloperoxidase enzyme.[2] In the presence of inflammatory stimuli, MPO is released by activated immune cells.[6] The enzyme catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a highly reactive oxygen species (ROS).[3]

This "oxidative burst" is a double-edged sword. While effective at destroying pathogens, the excessive and sustained production of HOCl and other ROS in the brain can lead to significant collateral damage.[3][5] This includes:

-

Oxidation of Biomolecules: Damage to lipids, proteins, and nucleic acids, impairing cellular function.

-

Mitochondrial Dysfunction: Reduction in ATP, NAD, and glutathione, leading to an energy crisis within the cell.[5]

-

Promotion of Neuroinflammation: Activation of microglia and astrocytes, perpetuating a cycle of inflammation and oxidative damage.[4]

-

Protein Aggregation: MPO-driven oxidative stress can contribute to the nitration and aggregation of proteins such as α-synuclein, a pathological hallmark of synucleinopathies like MSA and Parkinson's disease.[5]

This compound intervenes at the critical point of this pathway. By binding to and irreversibly inactivating MPO, it effectively halts the production of these damaging cytotoxic agents, thereby aiming to reduce oxidative stress and neuroinflammation.[3][4]

Downstream Signaling and Effects

By inhibiting MPO, this compound is hypothesized to modulate several downstream pathways, ultimately protecting neurons from damage. While the central mechanism is the reduction of ROS, research in other disease models provides insight into more specific signaling cascades. A study on acute lung injury (ALI) demonstrated that this compound could alleviate tissue damage by modulating an MPO/μ-calpain/β-catenin signaling pathway.[7] In this cascade, MPO inhibition led to decreased activation of μ-calpain, which in turn prevented the nuclear translocation of β-catenin.[7] This action strengthened endothelial cell junctions, suggesting a role in maintaining tissue integrity that could be relevant in the context of the blood-brain barrier in neurodegenerative diseases.

References

- 1. FDA Grants Fast Track Designation to this compound for MSA Treatment - - Practical Neurology [practicalneurology.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound attenuates acute lung injury by modulating MPO/μ-calpain/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: Myeloperoxidase as a Key Mediator and Therapeutic Target in Neurodegenerative Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myeloperoxidase (MPO), a pivotal enzyme of the innate immune system, is emerging from the shadows of its primary role in host defense to be recognized as a significant contributor to the pathology of chronic neurodegenerative diseases. Predominantly expressed in neutrophils and inflammatory macrophages, MPO's potent oxidative capabilities, while essential for microbial killing, can inflict substantial collateral damage on neural tissues when dysregulated. In the central nervous system (CNS), MPO is found in activated microglia and infiltrating myeloid cells, where its activity is increasingly linked to the core pathological hallmarks of diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis.[1][2] This guide provides a detailed examination of the role of MPO in key neurodegenerative disease models, summarizing critical data, outlining experimental protocols, and visualizing the complex signaling pathways involved.

MPO in Alzheimer's Disease (AD) Models

In the context of Alzheimer's disease, MPO is implicated in exacerbating oxidative stress and neuroinflammation, processes tightly linked to amyloid-beta (Aβ) plaque formation and neuronal damage.[3][4] Studies have shown that MPO is not only elevated in the plasma and brains of AD patients but is also found co-localized with Aβ plaques.[2][5]

Quantitative Data from AD Models

The following table summarizes key quantitative findings from studies using AD animal models, highlighting the impact of MPO on disease pathology.

| Animal Model | MPO Measurement | Key Finding | Effect of MPO Inhibition/Deficiency | Reference |

| 5XFAD Mice | Immunohistochemistry, mRNA expression | Hematologic MPO deficiency led to superior performance in spatial and associative learning. | Reduced levels of inflammatory mediators (IL-1β, CXCL10) and APOE in the hippocampus with no change in Aβ plaque numbers. | [5] |

| APP23 Mice | Immunohistochemistry, HPLC, Mass Spectrometry | Transgenic expression of the human MPO-463G allele in astrocytes led to MPO deposition in plaques. | Increased levels of the lipid peroxidation product 4-hydroxynonenal (4-HNE) and specific phospholipid hydroperoxides (PS-OOH, PI-OOH), correlating with greater memory deficits. | [6] |

| APP/PS1 Mice | ELISA, Immunohistochemistry | MPO accumulation is driven by the accumulation of neutrophils in the brain. | MPO deficiency in mouse models of AD resulted in significantly improved performance in memory tasks.[7] | [7] |

Signaling Pathway: MPO's Role in AD Pathogenesis

MPO contributes to AD pathology through a vicious cycle involving Aβ, oxidative stress, and neuroinflammation. Infiltrating neutrophils and activated microglia release MPO, which, in the presence of hydrogen peroxide (H₂O₂) and chloride ions, produces hypochlorous acid (HOCl).[3][4] HOCl is a potent oxidant that can modify Aβ, promoting its aggregation and neurotoxicity. Furthermore, MPO-driven oxidative stress damages lipids and proteins, contributing to neuronal dysfunction and death.[2][6]

MPO in Parkinson's Disease (PD) Models

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. Evidence points to MPO's involvement in this neurodegenerative process through the amplification of oxidative stress and inflammation.[8] MPO expression is upregulated in the ventral midbrain of both human PD patients and in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.[8]

Quantitative Data from PD Models

| Animal Model | MPO Measurement | Key Finding | Effect of MPO Inhibition/Deficiency | Reference |

| MPTP-induced Mice | MPO Activity, Immunoblot, Immunohistochemistry | MPO protein levels and activity significantly increased in the ventral midbrain after MPTP injection. | MPO-deficient mice were more resistant to MPTP-induced dopaminergic neurotoxicity and showed reduced markers of oxidative damage (3-chlorotyrosine). | [8] |

| Human PD Brain | Immunohistochemistry | Increased MPO immunoreactivity was observed in glial cells within the substantia nigra of PD patients. | N/A | [8] |

| Human PD Patients | ELISA (Serum & CSF) | Serum MPO concentration was significantly higher in PD patients compared to controls and correlated with motor severity. | N/A | [9][10] |

Signaling Pathway: MPO in Dopaminergic Neurodegeneration

MPO contributes to the demise of dopaminergic neurons by creating a highly oxidative environment. The enzyme can interact with α-synuclein, a protein central to PD pathology, potentially promoting its aggregation into toxic species.[9] Furthermore, MPO-generated oxidants can damage mitochondria and other cellular components, leading to neuronal cell death.

MPO in Multiple Sclerosis (MS) Models

In multiple sclerosis and its primary animal model, experimental autoimmune encephalomyelitis (EAE), MPO is a key player in the inflammatory cascade that leads to demyelination and axonal damage.[11] MPO levels are increased in the CNS during active disease, where it contributes to the breakdown of the blood-brain barrier (BBB).[12][13]

Quantitative Data from MS Models

| Animal Model | MPO Measurement | Key Finding | Effect of MPO Inhibition/Deficiency | Reference |

| EAE Mice (C57BL/6) | MPO Activity, Western Blot | MPO activity in the brain increases at disease onset and peaks during the most severe stage. | Prophylactic treatment with the MPO inhibitor KYC significantly reduced EAE disease scores. Therapeutic KYC administration at peak disease attenuated severity, reduced myeloid cell infiltration, and decreased BBB permeability. | [12] |

| NOD EAE Mice | Clinical Score | The MPO inhibitor KYC significantly reduced disease scores in a progressive MS model. | KYC treatment reduced MPO-mediated oxidative stress, demyelination, and axonal injury. | [11] |

| EAE Mice | MRI with MPO-Gd probe | MPO-targeted MRI detected inflammatory lesions earlier and more frequently than conventional Gd-enhancement. | MPO inhibition with ABAH reduced MPO-Gd-positive lesion volume, demyelination, and inflammatory cell recruitment. | [14][15] |

Experimental Workflow: Testing MPO Inhibitors in EAE

This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel MPO inhibitor in the EAE mouse model of MS.

Key Experimental Protocols

Accurate assessment of MPO's role in neurodegeneration relies on robust and validated experimental techniques. Below are detailed protocols for two fundamental assays.

Protocol 1: MPO Activity Assay in Brain Tissue

This protocol is adapted from methods used to measure MPO's enzymatic activity in homogenized brain tissue, often based on the oxidation of a chromogenic substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB).[16]

Materials:

-

Brain tissue homogenates

-

Cetyltrimethylammonium bromide (CTAB) buffer (50 mM CTAB in 50 mM potassium phosphate buffer, pH 6.0)

-

TMB solution (e.g., 2.9 mM TMB in 14.5% DMSO and 150 mM sodium phosphate buffer, pH 5.4)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 0.75 mM)

-

Sulfuric acid (H₂SO₄), 2 M

-

96-well microplate

-

Microplate reader

Procedure:

-

Tissue Homogenization: Perfuse animals transcardially with PBS to remove blood. Homogenize harvested brain tissue in ice-cold CTAB buffer.[16]

-

Sample Preparation: Sonicate the homogenate and centrifuge at >10,000 x g for 20 minutes at 4°C. Collect the supernatant for analysis.[16][17]

-

Reaction Setup: In a 96-well plate, add 10 µL of supernatant (sample).

-

Initiate Reaction: Add 80 µL of H₂O₂ solution and 110 µL of TMB solution to each well.[16]

-

Incubation: Incubate the plate at 37°C for 5-10 minutes.[16]

-

Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄.[16]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: MPO activity is proportional to the change in absorbance and can be compared between experimental groups.

Protocol 2: Immunohistochemistry (IHC) for MPO in CNS Tissue

This protocol provides a general framework for the immunohistochemical detection of MPO in formalin-fixed, paraffin-embedded (FFPE) brain sections.

Materials:

-

FFPE brain tissue sections on charged slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidases

-

Blocking buffer (e.g., PBS with 5% normal serum)

-

Primary antibody: Rabbit polyclonal or monoclonal anti-MPO

-

Biotinylated secondary antibody and streptavidin-HRP conjugate (for ABC method) or HRP-polymer secondary antibody

-

Chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine)

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%) and finally distilled water.[18]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in retrieval buffer and heating in a pressure cooker, microwave, or water bath.[19] Cool to room temperature.

-

Peroxidase Block: Incubate sections with 3% H₂O₂ for 5-10 minutes to block endogenous peroxidase activity.[19][20]

-

Blocking: Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-MPO antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[20]

-

Secondary Antibody Incubation: Apply the appropriate HRP-conjugated secondary antibody system and incubate according to the manufacturer's instructions (typically 30-60 minutes).

-

Detection: Apply the DAB chromogen substrate until a brown precipitate forms. Monitor under a microscope.

-

Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then coverslip with a permanent mounting medium.

-

Analysis: MPO-positive cells will exhibit brown cytoplasmic staining.[21]

Conclusion and Future Directions

The evidence from diverse neurodegenerative disease models compellingly positions myeloperoxidase as a critical mediator of neuroinflammation and oxidative damage in the CNS. Its enzymatic activity directly contributes to the modification of disease-relevant proteins, lipid peroxidation, and disruption of the blood-brain barrier, creating a toxic environment that fosters neuronal demise.[3][8][13]

The consistent findings that genetic deficiency or pharmacological inhibition of MPO ameliorates disease pathology and improves functional outcomes in animal models for AD, PD, and MS strongly support its viability as a therapeutic target.[5][8][15] The development of brain-penetrant, specific MPO inhibitors represents a promising strategy to quell the chronic inflammatory fire that fuels the progression of these devastating disorders. Future research should focus on elucidating the precise downstream targets of MPO-generated oxidants within the CNS and advancing MPO-targeted therapies toward clinical application.

References

- 1. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Myeloperoxidase as a therapeutic target for oxidative damage in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Myeloperoxidase Deficiency Inhibits Cognitive Decline in the 5XFAD Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 6. Aberrant Expression of Myeloperoxidase in Astrocytes Promotes Phospholipid Oxidation and Memory Deficits in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ablation of the Inflammatory Enzyme Myeloperoxidase Mitigates Features of Parkinson's Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enhanced serum myeloperoxidase level correlates with clinical features of Parkinson's disease - Anales RANM [analesranm.es]

- 11. Inhibition of myeloperoxidase by N-acetyl lysyltyrosylcysteine amide reduces experimental autoimmune encephalomyelitis-induced injury and promotes oligodendrocyte regeneration and neurogenesis in a murine model of progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Myeloperoxidase at the Peak of Experimental Autoimmune Encephalomyelitis Restores Blood-Brain-Barrier Integrity and Ameliorates Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myeloperoxidase-Derived Oxidants Induce Blood-Brain Barrier Dysfunction In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Sclerosis: Myeloperoxidase Immunoradiology Improves Detection of Acute and Chronic Disease in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Demyelinating Diseases: Myeloperoxidase as an Imaging Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nwlifescience.com [nwlifescience.com]

- 18. bosterbio.com [bosterbio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. biocare.net [biocare.net]

- 21. ihc.testcatalog.org [ihc.testcatalog.org]

In Vitro Pharmacodynamics of Verdiperstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat is an investigational, orally bioavailable, and brain-penetrant small molecule that acts as a potent and irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a key enzyme implicated in oxidative stress and neuroinflammation, processes that are central to the pathology of several neurodegenerative diseases. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its in vitro evaluation.

Mechanism of Action: Myeloperoxidase Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of myeloperoxidase (MPO), a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. MPO plays a critical role in the innate immune response by catalyzing the production of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). However, in neurodegenerative conditions, the excessive and chronic activation of MPO in microglia, the resident immune cells of the central nervous system, contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage.

This compound covalently binds to the MPO enzyme, rendering it inactive. This inhibition blocks the downstream production of reactive oxygen species (ROS), thereby mitigating oxidative stress and its detrimental effects on neuronal cells.

Cellular Signaling Pathways Modulated by this compound

By inhibiting MPO, this compound is hypothesized to modulate several downstream signaling pathways implicated in neuroinflammation and neurodegeneration. While direct in vitro studies comprehensively detailing this compound's effects on all of these pathways are still emerging, its mechanism of action suggests a significant impact on the following:

Reduction of Oxidative Stress

The most direct pharmacodynamic effect of this compound in vitro is the reduction of oxidative stress. MPO is a major source of ROS in inflammatory conditions. By inhibiting MPO, this compound directly curtails the production of hypochlorous acid and other reactive species. This reduction in oxidative burden is expected to protect cells from oxidative damage to lipids, proteins, and DNA, thereby preserving cellular integrity and function.

Modulation of Inflammatory Signaling Pathways

Chronic activation of MPO and the resultant oxidative stress are potent triggers of pro-inflammatory signaling cascades. Key pathways that are likely modulated by this compound in vitro include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: ROS can activate the NF-κB signaling pathway, a central regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By reducing ROS, this compound is expected to attenuate NF-κB activation and the subsequent production of these inflammatory mediators.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 and JNK): The p38 and JNK signaling pathways are also activated by oxidative stress and play crucial roles in inflammation and apoptosis. Inhibition of MPO by this compound could lead to the downregulation of p38 and JNK phosphorylation, thereby reducing the expression of inflammatory genes and promoting cell survival.

Quantitative In Vitro Data

The inhibitory potency of this compound against MPO has been characterized in various in vitro assays.

| Assay Type | Cell/Enzyme Source | IC50 Value | Reference |

| Biochemical MPO Inhibition | Human MPO | 630 nM | [3] |

| Cellular MPO Inhibition | PMA-activated human neutrophils | 88 nM | [4] |

| Cellular MPO Inhibition | PMA-activated rat peritoneal leukocytes | 100 nM | [4] |

Detailed Experimental Protocols

In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound on MPO in a cell-free or cellular context.

Materials:

-

Purified human MPO enzyme or cell lysate containing MPO (e.g., from PMA-stimulated neutrophils)

-

This compound

-

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

MPO substrate (e.g., Amplex® Red, TMB)

-

Hydrogen peroxide (H₂O₂)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or to the desired final concentrations in assay buffer.

-

This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer to cover a range of concentrations for IC50 determination.

-

Assay Plate Preparation: Add a fixed amount of purified MPO enzyme or cell lysate to each well of the 96-well plate.

-

Inhibitor Incubation: Add the this compound dilutions to the wells containing the MPO source. Include wells with vehicle control (e.g., DMSO) and no-enzyme control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: To initiate the enzymatic reaction, add a solution containing the MPO substrate and H₂O₂ to all wells.

-

Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 570/585 nm for Amplex® Red) or absorbance (e.g., 650 nm for TMB) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of MPO inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol describes a common method for quantifying the effect of this compound on intracellular ROS levels in a cellular model.

Materials:

-

Cell line of interest (e.g., microglial cells, neutrophils)

-

This compound

-

Cell culture medium

-

ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

-

Stimulant to induce ROS production (e.g., phorbol 12-myristate 13-acetate - PMA, lipopolysaccharide - LPS)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

-

Probe Loading: Remove the medium and wash the cells with PBS. Load the cells with a solution of DCFH-DA in serum-free medium and incubate in the dark (e.g., 30-60 minutes at 37°C).

-

ROS Induction: Wash the cells with PBS to remove excess probe. Add the ROS-inducing stimulant (e.g., PMA) to the wells (except for the negative control wells).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF) using a fluorescence microplate reader or capture images using a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the vehicle-treated, stimulated control to determine the percentage of ROS reduction by this compound.

Conclusion

The in vitro pharmacodynamics of this compound are centered on its potent and irreversible inhibition of myeloperoxidase. This primary mechanism of action leads to a significant reduction in oxidative stress, a key pathological driver in many neurodegenerative diseases. The downstream consequences of MPO inhibition likely involve the modulation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, ultimately contributing to neuroprotection. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's in vitro effects and the elucidation of its full therapeutic potential.

References

- 1. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]

- 3. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of the liver safety profile of a first-in-class myeloperoxidase inhibitor using quantitative systems toxicology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical structure and properties of Verdiperstat

An In-depth Technical Guide to Verdiperstat

Introduction

This compound, also known as AZD3241 and BHV-3241, is a first-in-class, orally active, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2] It has been investigated for its therapeutic potential in neurodegenerative diseases characterized by neuroinflammation and oxidative stress, such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3] Developed initially by AstraZeneca and later by Biohaven Pharmaceuticals, this compound targets the underlying pathological mechanisms of these debilitating conditions.[1][3]

Chemical Structure and Physicochemical Properties

This compound is a thiouracil-based small molecule.[4] Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one[5] |

| SMILES | CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2[5] |

| Molecular Formula | C₁₁H₁₅N₃O₂S[5] |

| CAS Number | 890655-80-8[5] |

| Synonyms | AZD3241, AZD-3241, BHV-3241[5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 253.32 g/mol [5] |

| Formulation | Solid, white to light brown powder[6] |

| Administration | Oral (coated or modified-release tablet)[5] |

| Potency (IC₅₀) | 630 nM for myeloperoxidase (MPO)[1][6] |

Mechanism of Action

This compound is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and, within the nervous system, in activated microglial cells.[3][7]

MPO's Role in Pathophysiology: In healthy individuals, MPO plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens.[3] However, in neurodegenerative diseases like MSA and ALS, microglia become chronically activated.[7] These activated microglia express MPO, which contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage and cell death.[3][7]

This compound's Inhibitory Action: this compound irreversibly binds to and inactivates MPO.[4][7] This inhibition blocks the production of cytotoxic reactive oxygen species, thereby reducing oxidative stress and inflammation in the brain.[3][7] The ultimate therapeutic goal is to slow or halt the progression of neurodegeneration by mitigating these harmful processes.[3]

Preclinical and Clinical Development

This compound has undergone extensive evaluation in both preclinical models and human clinical trials.

Preclinical Evidence

Animal models of neurodegenerative diseases have provided evidence for this compound's mechanism of action. In a mouse model of MSA, this compound demonstrated a dose-dependent reduction in microglial activation, a decrease in neurodegeneration, and an improvement in motor function.[7] Similar beneficial effects were observed in animal models of Parkinson's disease.[7]

Clinical Trials

This compound has been evaluated in multiple clinical trials for neurodegenerative diseases, primarily Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).

Table 1: Summary of Key Clinical Trials for this compound

| Trial Name / Identifier | Phase | Indication | Key Details & Outcomes |

| Phase 2a (NCT not specified) | 2a | Multiple System Atrophy (MSA) | 12-week study. Doses of 300 mg and 600 mg twice daily. Showed less worsening on the Unified MSA Rating Scale compared to placebo. Also showed decreased plasma MPO activity.[8] |

| M-STAR (NCT03952806) | 3 | Multiple System Atrophy (MSA) | Randomized, placebo-controlled trial with 336 participants. This compound (600 mg twice daily) for 48 weeks. Did not meet primary or key secondary efficacy endpoints.[9][10][11] |

| HEALEY ALS Platform Trial (NCT04436510) | 2/3 | Amyotrophic Lateral Sclerosis (ALS) | Randomized, placebo-controlled trial with 167 participants. This compound (600 mg twice daily) for 24 weeks. Did not significantly alter disease progression as measured by ALSFRS-R and survival.[12][13][14] |

Despite promising preclinical data and early-phase clinical results, the pivotal Phase 3 trials in both MSA and ALS failed to demonstrate a statistically significant benefit over placebo.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of this compound.

M-STAR Phase 3 Trial Protocol (MSA)

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]

-

Participants: 336 ambulatory individuals aged 40-80 years with a diagnosis of possible or probable MSA.[9]

-

Intervention: Participants were randomized (1:1) to receive either this compound 600 mg twice daily or a matching placebo.[9]

-

Duration: 48 weeks of treatment.[9]

-

Primary Endpoint: The primary efficacy measure was the change from baseline in the modified Unified MSA Rating Scale (UMSARS) at week 48.[9]

-

Key Secondary Endpoints: Included assessments of motor function, quality of life, and biomarkers of inflammation and oxidative stress.[3][8]

HEALEY ALS Platform Trial Protocol (Regimen B)

-

Study Design: A multicenter, double-blind, perpetual platform randomized clinical trial. This design allows for the testing of multiple investigational drugs in parallel, sharing placebo data across regimens to improve efficiency.[12][14]

-

Participants: Adults with a diagnosis of clinically possible, probable, or definite ALS. A total of 167 participants were randomized into the this compound arm.[12][14]

-

Intervention: Eligible participants were randomized in a 3:1 ratio to receive either oral this compound (600 mg twice daily) or a matching placebo.[13][14]

-

Primary Endpoint: The primary outcome was the rate of disease progression, measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.[12][14]

In Vitro / In Vivo Solution Preparation

For research purposes, specific protocols are used to prepare this compound for administration.

-

In Vitro (Cell-based assays):

-

Prepare a stock solution in DMSO.

-

For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.[6]

-

-

In Vivo (Animal studies):

Synthesis

The large-scale synthesis of this compound has faced challenges with previous methods that were either inefficient or used hazardous materials.[15] Newer, more efficient processes have been developed to be safer and more cost-effective for large-scale production, often involving convergent synthesis that avoids protecting groups and hazardous chemicals.[15] One patented synthesis route involves the preparation from 3-[(2-isopropoxyethyl)amino]-lH-pyrrole-2-carboxylic acid ethyl ester and ethoxycarbonyl isothiocyanate.[1]

Conclusion and Future Directions

This compound is a potent and selective irreversible inhibitor of myeloperoxidase that has shown the ability to reduce microglial activation and neuroinflammation in preclinical and early clinical studies.[1][7] However, despite a strong scientific rationale, pivotal Phase 3 trials in both Multiple System Atrophy and Amyotrophic Lateral Sclerosis did not demonstrate a significant clinical benefit.[10][11] While the development for these specific indications may be halted, the targeting of MPO and neuroinflammation remains a valid strategy in other neurodegenerative or inflammatory conditions.[10][16] Future research may explore the efficacy of this compound in other diseases or the use of biomarkers to identify patient subgroups who might respond to this therapeutic approach.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C11H15N3O2S | CID 11528958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound, a Potential Treatment for Multiple System Atrophy, Granted Orphan Drug Status - - Practical Neurology [practicalneurology.com]

- 9. mdsabstracts.org [mdsabstracts.org]

- 10. Biohaven Provides Update On Phase 3 Trial And Multiple System Atrophy (MSA) Program [prnewswire.com]

- 11. neurologylive.com [neurologylive.com]

- 12. This compound in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurologylive.com [neurologylive.com]

- 14. Scholars@Duke publication: this compound in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial. [scholars.duke.edu]

- 15. AU2021267874A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 16. firstwordpharma.com [firstwordpharma.com]

The Trajectory of Verdiperstat: A Myeloperoxidase Inhibitor's Journey from AstraZeneca to Biohaven

An In-depth Technical Guide on the Development of Verdiperstat

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the development history of this compound, a first-in-class, brain-penetrant, irreversible myeloperoxidase (MPO) inhibitor, from its early clinical exploration by AstraZeneca to its later-stage development and ultimate clinical trial outcomes under Biohaven Pharmaceuticals. The document outlines the scientific rationale, summarizes key preclinical and clinical data, provides an overview of experimental methodologies, and visualizes the core biological pathway and experimental workflows.

Introduction: The Rationale for Myeloperoxidase Inhibition in Neurodegenerative Diseases

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and microglia.[1][2] Upon activation of these immune cells during inflammatory responses, MPO is released into the extracellular space.[1] In the presence of hydrogen peroxide (H₂O₂) and chloride ions, MPO catalyzes the formation of hypochlorous acid (HOCl), a potent reactive oxygen species (ROS).[1][3] While essential for pathogen destruction, the overproduction of MPO-derived oxidants can lead to significant tissue damage through oxidative stress, contributing to the pathology of numerous chronic inflammatory and neurodegenerative diseases.[1][2][3]

In neurodegenerative conditions such as Multiple System Atrophy (MSA), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS), neuroinflammation and oxidative stress are key pathological hallmarks.[1][2][3] Activated microglia, the resident immune cells of the central nervous system, express MPO, and its activity is implicated in neuronal damage.[4] this compound (formerly known as AZD3241) was developed as a selective, irreversible inhibitor of MPO, with the therapeutic hypothesis that by reducing MPO-driven oxidative stress and neuroinflammation, it could slow or halt disease progression in these devastating disorders.[4][5]

Development History: From AstraZeneca's Pipeline to Biohaven's Focus

This compound was initially developed by AstraZeneca.[5] The company advanced the compound through seven clinical studies, including four Phase 1 trials in healthy volunteers and three Phase 2 trials in patients with Parkinson's Disease and Multiple System Atrophy.[5] These early studies provided evidence of target engagement, demonstrating that this compound could reduce MPO activity in plasma and impact markers of microglial activation in the brain.[5]

In September 2018, Biohaven Pharmaceuticals licensed this compound from AstraZeneca and took over its clinical development.[6] Biohaven initiated a large-scale Phase 3 clinical trial, M-STAR, to evaluate the efficacy of this compound in MSA and also included the drug as a regimen in the innovative HEALEY ALS Platform Trial.[6][7]

Preclinical and Clinical Data Summary

Preclinical Studies

Preclinical studies in animal models of neurodegenerative diseases demonstrated the potential of MPO inhibition. In a mouse model of MSA, this compound treatment improved behavioral outcomes, reduced neurodegeneration and microglial activation, and decreased the density of nitrated α-synuclein aggregates when administered early in the disease course.[8] Other preclinical studies with MPO inhibitors in models of cardiovascular disease also showed reduced inflammation and improved cardiac function.[8] An 11C PET tracer study in non-human primates confirmed that this compound could cross the blood-brain barrier and distribute homogenously throughout the brain.[8]

Clinical Studies Under AstraZeneca

AstraZeneca conducted a Phase 2a, randomized, placebo-controlled multicenter study to assess the effect of this compound on microglial activation in Parkinson's disease patients using [¹¹C]-PBR28 PET imaging.[4]

Table 1: Key Quantitative Data from AstraZeneca's Phase 2a PET Study in Parkinson's Disease [4]

| Parameter | This compound (n=18) | Placebo (n=6) | p-value |

| Baseline Mean Age (SD) | 62 (6) years | - | - |

| Baseline Mean UPDRS III Score Range | 6 - 29 | - | - |

| Change in [¹¹C]-PBR28 Total Distribution Volume from Baseline at 4 Weeks | Significantly reduced | No overall change | < 0.05 |

| Change in [¹¹C]-PBR28 Total Distribution Volume from Baseline at 8 Weeks | Significantly reduced | No overall change | < 0.05 |

| Reduction in [¹¹C]-PBR28 Binding in Nigrostriatal Regions at 8 Weeks | 13% - 16% | - | - |

AstraZeneca also completed a Phase 2b study in patients with MSA. While the study did not meet its primary endpoint of reducing microglial activation, it showed encouraging trends on an exploratory endpoint, the Unified MSA Rating Scale (UMSARS).[9][10]

Table 2: Key Quantitative Data from AstraZeneca's Phase 2b Study in Multiple System Atrophy [9]

| Treatment Group | Mean Decline in UMSARS Score over 12 Weeks (SE) | 90% Confidence Interval |

| Placebo | 4.6 (1.1) | 2.5 - 6.8 |

| This compound 300 mg | 3.7 (1.2) | 1.4 - 5.7 |

| This compound 600 mg | 2.6 (1.4) | 0.5 - 4.7 |

Clinical Studies Under Biohaven

Biohaven advanced this compound into two pivotal Phase 3 studies for MSA and ALS.

The M-STAR study was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 336 patients with MSA.[11][12] The trial ultimately failed to meet its primary and secondary endpoints, indicating that this compound was not effective in slowing disease progression in this patient population.[13][14]

Table 3: Key Quantitative Data from Biohaven's Phase 3 M-STAR Trial in MSA

| Parameter | This compound | Placebo | p-value |

| Number of Patients | 168 | 168 | - |

| Treatment Duration | 48 weeks | 48 weeks | - |

| Primary Endpoint: Mean Change from Baseline in Modified UMSARS at Week 48 (95% CI) | - | - | 0.47 |

This compound was one of the initial investigational treatments in the HEALEY ALS Platform Trial, a multicenter, multi-regimen study designed to accelerate the development of therapies for ALS.[15] The this compound arm of the trial also failed to demonstrate efficacy.[16]

Table 4: Key Quantitative Data from the HEALEY ALS Platform Trial (this compound Arm) [16]

| Parameter | This compound (n=125) | Placebo (n=42) |

| Mean Age (SD) | 58.5 (11.4) years | - |

| Treatment Duration | 24 weeks | 24 weeks |

| Primary Endpoint: ALSFRS-R Slope | -1.02 points/month | -1.05 points/month |

| Secondary Endpoint: Slow Vital Capacity (% predicted) Slope | -2.48 %/month | -2.08 %/month |

| Secondary Endpoint: Muscle Strength (HHD-MMT) Slope | -0.02 points/month | -0.01 points/month |

| Serious Adverse Events | 12.7% | 14.3% |

Methodologies of Key Experiments

Unified Multiple System Atrophy Rating Scale (UMSARS)

The UMSARS is a comprehensive clinical rating scale used to assess the severity and progression of MSA.[17][18][19] It consists of four parts:

-

Part I: Historical Review: Assesses activities of daily living through patient-reported outcomes.[17][18]

-

Part II: Motor Examination: Clinician-rated assessment of motor function.[17][18]

-

Part III: Autonomic Examination: Measures autonomic dysfunction.[17][18]

-

Part IV: Global Disability Scale: A single-item clinician rating of overall disability.[17][18]

The modified UMSARS used in the M-STAR trial was a subset of items from Parts I and II.[11]

[¹¹C]-PBR28 PET Imaging for Microglial Activation

Positron Emission Tomography (PET) with the radioligand [¹¹C]-PBR28 was used to quantify the 18 kDa translocator protein (TSPO), which is upregulated in activated microglia.[16][20][21] The general protocol involves:

-

Radioligand Synthesis: [¹¹C]-PBR28 is synthesized on-site before each scan.

-

Patient Preparation: Patients are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

-

Injection and Acquisition: A bolus of [¹¹C]-PBR28 is injected intravenously, and dynamic PET data are acquired for a specified duration (e.g., 90 minutes).

-

Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the radioligand concentration in plasma for kinetic modeling.

-

Image Analysis: The PET data are reconstructed, and regions of interest (ROIs) are drawn on co-registered MRI scans. The total distribution volume (VT), an indicator of radioligand binding, is calculated for each ROI.[4]

Plasma Myeloperoxidase Activity Assay

Several commercial kits are available to measure MPO activity in plasma. A common colorimetric method involves the following steps:[22][23][24][25][26][27][28][29]

-

Sample Preparation: Plasma samples are collected in EDTA-containing tubes and stored at -80°C until analysis.

-

Reaction Mixture: A reaction mixture containing a substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide is prepared.

-

Incubation: The plasma sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the enzymatic reaction.

-

Spectrophotometric Reading: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The MPO activity is proportional to the rate of color change.

Visualizations

Myeloperoxidase Signaling Pathway

Caption: Myeloperoxidase (MPO) Signaling Pathway and the Point of this compound Intervention.

HEALEY ALS Platform Trial Workflow

Caption: Workflow of the this compound Arm in the HEALEY ALS Platform Trial.

Conclusion

The development of this compound represents a scientifically driven effort to target a key pathological mechanism, MPO-mediated oxidative stress, in neurodegenerative diseases. While the journey from AstraZeneca's initial findings to Biohaven's large-scale clinical trials was marked by a strong scientific rationale and promising early-phase data, the ultimate outcomes of the Phase 3 studies in both MSA and ALS were disappointing. The failure of this compound to demonstrate efficacy in these late-stage trials underscores the complexity of treating neurodegenerative diseases and the challenges of translating preclinical and early clinical signals into definitive patient benefits. Nevertheless, the comprehensive data generated from the this compound clinical trial programs provide valuable insights for the scientific community and will inform future drug development efforts targeting neuroinflammation and oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the myeloperoxidase inhibitor AZD3241 on microglia: a PET study in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Molecular Imaging of Inflammation in Parkinson's Disease Using LPS and TSPO-PET/MR | Clinical Research Trial Listing [centerwatch.com]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. neurologylive.com [neurologylive.com]

- 10. Operational Development and Launch of an Adaptive Platform Trial in Amyotrophic Lateral Sclerosis: Processes and Learnings From the First Four Regimens of the HEALEY ALS Platform Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. alsnewstoday.com [alsnewstoday.com]

- 16. TSPO imaging in parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Development and validation of the Unified Multiple System Atrophy Rating Scale (UMSARS) | Semantic Scholar [semanticscholar.org]

- 18. Development and validation of the Unified Multiple System Atrophy Rating Scale (UMSARS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Unified Multiple System Atrophy Rating Scale (UMSARS) [movementdisorders.org]

- 20. mdpi.com [mdpi.com]

- 21. PET Imaging of Neuro-Inflammation with Tracers Targeting the Translocator Protein (TSPO), a Systematic Review: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 22. file.elabscience.com [file.elabscience.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. nwlifescience.com [nwlifescience.com]

- 28. arborassays.com [arborassays.com]

- 29. korambiotech.com [korambiotech.com]

Methodological & Application

Verdiperstat: Application Notes and Protocols for Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat (BHV-3241) is an investigational, first-in-class, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO). MPO is a heme-containing peroxidase enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. The enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens. However, excessive MPO activity is implicated in a variety of neurodegenerative diseases, where it contributes to chronic oxidative stress and neuroinflammation, leading to neuronal damage and death. By inhibiting MPO, this compound aims to mitigate these pathological processes.

These application notes provide a comprehensive overview of the experimental use of this compound in primary neuron cultures, including detailed protocols for assessing its neuroprotective effects against oxidative stress.

Mechanism of Action

This compound acts as a potent and selective irreversible inhibitor of MPO. In the central nervous system, MPO is expressed in microglia, the resident immune cells of the brain. During neuroinflammatory conditions, activated microglia release MPO, which in turn produces cytotoxic oxidants. This cascade contributes to the neuronal damage observed in neurodegenerative disorders such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). This compound's inhibition of MPO is intended to reduce the production of these harmful oxidants, thereby protecting neurons from oxidative stress-induced injury and apoptosis.

dot

Caption: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound.

| Assay Type | System | IC50 | Reference |

| Biochemical Assay | Human MPO | 630 nmol/L | HEALEY ALS Platform Trial |

| Cellular Assay | PMA-activated human neutrophils | 88 nmol/L | HEALEY ALS Platform Trial |

| Cellular Assay | PMA-activated rat peritoneal leukocytes | 100 nmol/L | HEALEY ALS Platform Trial |

Table 1: In Vitro Inhibitory Activity of this compound.

| MPO Inhibitor | Model System | Treatment Protocol | Key Findings | Reference |

| ABAH (MPO inhibitor) | In vivo mouse model of stroke | 40 mg/kg, i.p., twice daily | Decreased neuronal loss, reduced inflammatory cell recruitment, increased Hsp70 and p-Akt, decreased p53.[1] | Kim et al. |

| KYC (MPO inhibitor) | In vivo mouse model of stroke | Not specified | Decreased pro-inflammatory M1 microglia, increased proliferation and differentiation of neuronal stem cells.[2] | Yu et al. |

Table 2: Neuroprotective Effects of MPO Inhibitors in Preclinical Models.

Experimental Protocols

Protocol 1: Preparation and Maintenance of Primary Cortical Neuron Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 timed-pregnant Sprague-Dawley rat

-

Hibernate-A medium

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Papain and DNase I

-

Sterile dissection tools

Procedure:

-

Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C.

-

Wash plates three times with sterile water and allow to dry.

-

On the day of culture, coat plates with laminin (5 µg/mL) for at least 4 hours at 37°C.

-

Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.

-

Isolate the cortices from the embryonic brains in ice-cold Hibernate-A medium.

-

Mince the cortical tissue and incubate in papain (20 U/mL) and DNase I (100 µg/mL) solution for 20-30 minutes at 37°C.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

-

Plate the neurons at a density of 2 x 10^5 cells/cm² on the prepared culture vessels.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

-

Perform a half-medium change every 3-4 days.

dot

Caption: Primary Neuron Culture Workflow.

Protocol 2: Induction of Oxidative Stress and Treatment with this compound

This protocol details a method for inducing oxidative stress in primary cortical neurons and assessing the neuroprotective effects of this compound.

Materials:

-

Primary cortical neuron cultures (7-10 days in vitro)

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂) or a combination of MPO and H₂O₂

-

Cell viability assays (e.g., MTT, LDH)

-

Immunofluorescence reagents (antibodies against neuronal and apoptotic markers)

Procedure:

-

Prepare a working solution of this compound in Neurobasal medium. A concentration range of 100 nM to 1 µM is a reasonable starting point based on the in vitro IC50 values.

-

Pre-treat the primary neuron cultures with this compound or vehicle (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.

-

Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 50-100 µM for 24 hours. Alternatively, to more closely mimic the in vivo mechanism, treat cells with a combination of human MPO (e.g., 10-50 nM) and H₂O₂ (e.g., 50-100 µM).

-

After the incubation period, assess neuronal viability using an MTT assay to measure mitochondrial activity or an LDH assay to measure membrane integrity.

-

For morphological analysis, fix the cells with 4% paraformaldehyde and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) and markers of apoptosis (e.g., cleaved caspase-3).

-

Quantify neuronal survival and apoptosis by imaging and cell counting.

dot

Caption: Neuroprotection Assay Workflow.

Downstream Signaling Pathway Analysis

Inhibition of MPO by this compound is expected to modulate several downstream signaling pathways involved in neuronal survival and apoptosis. Based on studies with other MPO inhibitors, key pathways to investigate include:

-

Pro-survival Pathways: MPO inhibition has been shown to increase the phosphorylation of Akt (p-Akt) and the expression of Heat Shock Protein 70 (Hsp70), both of which are critical for promoting cell survival.

-

Apoptotic Pathways: A decrease in the expression of the tumor suppressor protein p53 has been observed following MPO inhibition, suggesting a reduction in apoptotic signaling.

Experimental Approach for Pathway Analysis:

-

Treat primary neuron cultures as described in Protocol 2.

-

Lyse the cells at various time points after the induction of oxidative stress.

-

Perform Western blot analysis to determine the protein levels of total and phosphorylated Akt, Hsp70, and p53.

-

Use specific inhibitors of the PI3K/Akt pathway to confirm the role of this pathway in this compound-mediated neuroprotection.

dot

Caption: Potential Downstream Signaling.

Conclusion

This compound holds promise as a neuroprotective agent by targeting MPO-mediated oxidative stress and neuroinflammation. The provided protocols offer a framework for investigating its efficacy and mechanism of action in primary neuron cultures. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its therapeutic potential for neurodegenerative diseases.

References

- 1. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Myeloperoxidase (MPO) Mediated Oxidative Stress and Inflammation for Reducing Brain Ischemia Injury: Potential Application of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Verdiperstat for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verdiperstat (formerly BHV-3241 and AZD3241) is a first-in-class, potent, selective, and irreversible small molecule inhibitor of the enzyme myeloperoxidase (MPO).[1][2][3][4][5] MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain types of macrophages.[6] This enzyme plays a critical role in the innate immune system by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[6] While essential for pathogen defense, excessive MPO activity is implicated in the pathophysiology of numerous diseases characterized by inflammation and oxidative stress, particularly neurodegenerative disorders like Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[1][6][7]

In neurodegenerative diseases, activated microglia and infiltrating neutrophils can release MPO, contributing to a chronic neuroinflammatory state and subsequent neuronal damage.[6][7] By inhibiting MPO, this compound aims to reduce this pathological oxidative stress and inflammation, thereby offering a potential therapeutic strategy to slow disease progression.[3][6] The determination of the optimal in vitro concentration of this compound is a critical first step in preclinical research to ensure meaningful and reproducible experimental outcomes. These application notes provide a summary of known effective concentrations and detailed protocols for key in vitro assays.

Data Presentation: In Vitro Efficacy of this compound

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for its in vitro efficacy.

| Assay Type | System | Enzyme/Cell Source | Activation Method | Endpoint | IC₅₀ | Reference |

| Biochemical Assay | Cell-free | Human MPO | H₂O₂ and Chloride | Hypochlorous acid production | 630 nmol/L | [8] |

| Cellular Assay | Whole-cell | Human Neutrophils | Phorbol 12-myristate 13-acetate (PMA) | MPO Activity | 88 nmol/L | [8] |

| Cellular Assay | Whole-cell | Rat Peritoneal Leukocytes | Phorbol 12-myristate 13-acetate (PMA) | MPO Activity | 100 nmol/L | [8] |

| Cellular Assay | Whole-cell | X-linked Dystonia-Parkinsonism (XDP) Fibroblasts | Endogenous | MPO Activity & ROS Levels | Effective at 5-10 µg/mL | [9] |

| Cellular Assay | Whole-cell | Human Pulmonary Microvascular Endothelial Cells (LPS-induced injury) | Lipopolysaccharide (LPS) | MPO/μ-calpain/β-catenin signaling | Not specified | [7] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Experimental Protocols

The following protocols are based on established methods for measuring MPO activity and can be adapted for determining the optimal concentration of this compound.

Protocol 1: Biochemical MPO Inhibition Assay